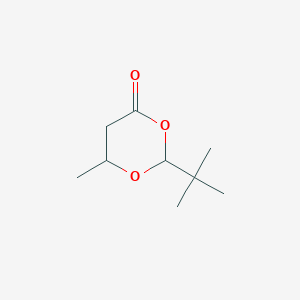
Heptanoic--d7 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, also known as enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor .
Synthesis Analysis
Heptanoic acid is usually synthesized from heptanol through the process of oxidation . This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide . The reaction proceeds via the following steps: The initial stage involves the oxidation of heptanol to heptanal, which is an aldehyde. The aldehyde is further oxidized to form heptanoic acid .Molecular Structure Analysis
Heptanoic acid has a molecular formula of C7H14O2 . The average mass is 130.185 Da and the monoisotopic mass is 130.099380 Da .Chemical Reactions Analysis
Heptanoic acid can form salts, known as heptanoate salts, through acid-base reactions .Physical And Chemical Properties Analysis
The molecular weight of heptanoic acid is approximately 130.19 g/mol . It has a boiling point of about 223 °C . The density of this organic compound is around 0.918 g/mL at 25 °C . The pKa value of heptanoic acid is 4.82, indicating that it has a moderate level of acidity .Wirkmechanismus
Safety and Hazards
Heptanoic acid is corrosive and can cause severe skin burns and eye damage . It is harmful if inhaled and may cause respiratory irritation . Proper handling is crucial due to its corrosive and irritant nature .
Relevant Papers One relevant paper titled “Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted” discusses the use of heptanoic acid in the demulsification of emulsions during the aqueous enzymatic extraction process . The study found that heptanoic acid demulsification is a potential method, providing a new idea for the industrial application of simultaneous separation of oil and proteins via aqueous enzymatic extraction .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Heptanoic-d7 Acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "Hexanoic-d7 Acid", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Sodium borohydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Hexanoic-d7 Acid is reacted with sodium cyanide in the presence of sulfuric acid to form the corresponding nitrile intermediate.", "Step 2: The nitrile intermediate is then hydrolyzed with sodium hydroxide to yield the corresponding carboxylic acid intermediate.", "Step 3: The carboxylic acid intermediate is reduced with sodium borohydride in the presence of deuterium oxide to yield Heptanoic-d7 Acid." ] } | |
| 1219802-86-4 | |
Molekularformel |
C7H7D7O2 |
Molekulargewicht |
137.2279924 |
Synonyme |
Heptanoic--d7 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)

